1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a 1,2,4-triazole group and a piperidine ring linked to a cyclopentyl group
Mechanism of Action
Target of Action
The primary targets of the compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide” are currently unknown. This compound is a derivative of pyridazinone , a class of compounds known for their broad spectrum of pharmacological activities . .
Mode of Action
It’s worth noting that many pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring. Subsequent functionalization introduces the 1,2,4-triazole group at the 6-position of the pyridazine ring. The piperidine ring is then constructed and linked to the cyclopentyl group through amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can be performed on the piperidine ring.
Substitution: The triazole and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyridazine derivatives with various functional groups.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted triazole and piperidine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industry: Its unique chemical structure makes it suitable for use in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
N-cyclopentylpiperidine-4-carboxamide
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)ethanamine
Uniqueness: This compound is unique due to its combination of the pyridazine, triazole, and piperidine rings, which provides distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-cyclopentyl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(20-14-3-1-2-4-14)13-7-9-23(10-8-13)15-5-6-16(22-21-15)24-12-18-11-19-24/h5-6,11-14H,1-4,7-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBRXYHMSQYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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